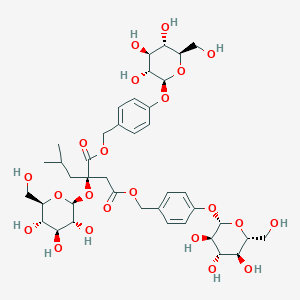

Dactylorhin A

Descripción general

Descripción

. Es un sólido cristalino blanco con una estructura química compleja que presenta múltiples sistemas cíclicos y grupos funcionales hidroxilo. Dactylorhin A ha demostrado diversas actividades biológicas, incluyendo propiedades antitumorales, antiinflamatorias y antibacterianas .

Métodos De Preparación

Dactylorhin A se obtiene típicamente mediante extracción y purificación de hongos. El proceso implica la selección de cepas de hongos ricas en this compound, su cultivo y la posterior extracción del compuesto de la biomasa fúngica. La extracción se sigue de una serie de pasos de separación, purificación y cristalización para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Dactylorhin A experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Oxidación: this compound puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos como metóxido de sodio o terc-butóxido de potasio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones en los sistemas hidroxilo y cíclicos presentes en this compound .

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de productos naturales complejos y los mecanismos de reacción.

Biología: this compound se estudia por sus efectos en los procesos celulares, incluyendo su capacidad para inhibir el crecimiento de células tumorales y modular las respuestas inmunitarias.

Medicina: Las propiedades antitumorales, antiinflamatorias y antibacterianas del compuesto lo convierten en un candidato para el desarrollo de fármacos y aplicaciones terapéuticas.

Industria: This compound se explora por su posible uso en el desarrollo de nuevos agentes antimicrobianos y fármacos antiinflamatorios

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Activities

Dactylorhin A is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems. The compound exhibits several notable biological activities:

- Antioxidant Activity : Preliminary studies have indicated that this compound possesses antioxidant properties, which may help protect cells from oxidative stress and damage caused by free radicals.

- Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of this compound, suggesting that it could be beneficial in managing chronic inflammatory conditions.

- Antibacterial and Anticancer Properties : Other studies have reported antibacterial activities and potential anticancer effects, making it a candidate for further pharmacological exploration .

Extraction Methods

This compound is typically extracted from Dactylorhiza hatagirea using various methods, including:

- Solvent Extraction : Utilizing organic solvents to isolate the compound from plant material.

- Steam Distillation : A traditional method to extract essential oils and bioactive compounds.

- Cold Pressing : Extracting compounds without heat to preserve sensitive phytochemicals.

Applications in Medicine

The therapeutic applications of this compound are broad and include:

- Pharmacological Research : Investigating its potential as a drug candidate for treating oxidative stress-related diseases.

- Traditional Medicine : Used in various cultures for its purported health benefits, including enhancing male sexual health and improving fertility .

- Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at improving overall health.

Table 1: Comparative Biological Activities of this compound and Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | Moderate | Significant | Present | Promising |

| Dactylorhin B | Low | Moderate | Absent | Limited |

| Militarine | High | Low | Present | Significant |

Case Studies

Several case studies have highlighted the applications of this compound in clinical settings:

- Case Study 1 : A study investigating the effects of this compound on oxidative stress in cell cultures demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential as an antioxidant agent.

- Case Study 2 : Research on the anti-inflammatory effects of this compound showed promising results in reducing pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

- Case Study 3 : Clinical trials involving extracts from Dactylorhiza hatagirea have reported improvements in male reproductive health, linking these outcomes to the presence of this compound .

Mecanismo De Acción

El mecanismo de acción de Dactylorhin A implica su interacción con varios objetivos y vías moleculares. Se ha demostrado que inhibe el crecimiento y la proliferación de células tumorales al interferir con la regulación del ciclo celular e inducir la apoptosis. Además, this compound exhibe efectos antiinflamatorios modulando la producción de mediadores inflamatorios e inhibiendo la activación de vías inflamatorias .

Comparación Con Compuestos Similares

Dactylorhin A forma parte de una familia de compuestos que incluye dactylorhin B, dactylorhin C, dactylorhin D y dactylorhin E. Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales específicos y actividades biológicas. Por ejemplo, se ha demostrado que dactylorhin B reduce los efectos tóxicos de los fragmentos de β-amiloide en las células neuronales, destacando sus posibles efectos neuroprotectores . La combinación única de propiedades antitumorales, antiinflamatorias y antibacterianas hace que this compound sea particularmente valioso para la investigación y aplicaciones terapéuticas .

Actividad Biológica

Dactylorhin A, a glycosidic compound, has garnered attention for its biological activities, particularly in the context of plant growth inhibition and potential therapeutic applications. This article synthesizes various research findings regarding its chemical properties, biological effects, and potential uses in medicine.

This compound has the molecular formula and is primarily isolated from several orchid species, including Dactylorhiza hatagirea, Bletilla striata, and Gymnadenia conopsea . The compound is characterized by its glycosidic structure, which contributes to its biological activity.

Plant Growth Inhibition

Research indicates that this compound exhibits significant plant growth-inhibitory activity. A study assessing the effects of this compound and militarine on lettuce seedlings revealed the following effective concentrations (EC50 values):

| Compound | EC50 (mmol L) against Radicle Elongation | EC50 (mmol L) against Hypocotyl Elongation |

|---|---|---|

| Militarine | 0.28 | 1.03 |

| This compound | 0.88 | 2.44 |

These results demonstrate that this compound has a moderate inhibitory effect on radicle and hypocotyl elongation compared to militarine .

Neuropharmacological Effects

In addition to its effects on plant growth, this compound has been implicated in neuropharmacological studies. Zhang et al. (2006) reported that fractions containing this compound improved memory impairment in mice induced by chemical agents. This suggests potential applications in treating cognitive disorders .

Case Studies and Research Findings

- Inhibition of Lettuce Seedlings : A study published in Weed Biology and Management highlighted the inhibitory effects of this compound on lettuce seedlings, establishing its potential as a natural herbicide .

- Memory Improvement in Mice : Another significant finding was reported by Zhang et al., where a fraction containing this compound demonstrated memory-enhancing properties in mice, indicating its potential use in neurodegenerative disease management .

- Ethnopharmacological Applications : The roots of Dactylorhiza hatagirea, from which this compound is derived, have been traditionally used in various medicinal practices across cultures, showcasing its historical significance and ongoing relevance in modern herbal medicine .

Propiedades

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCKZYFUROTIBC-HDQVGPIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346255 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256459-34-4 | |

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Dactylorhin A and where is it found?

A1: this compound is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.

Q2: What is the chemical structure of this compound?

A2: this compound is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that this compound shares a similar core structure with variations in the attached functional groups.

Q3: Can you elaborate on the biosynthesis of this compound?

A3: While a detailed biosynthetic pathway for this compound is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.

Q4: What are the reported biological activities of this compound?

A4: Research on the biological activity of this compound is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Q5: How does the content of this compound vary in different species and environments?

A5: The content of this compound varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of this compound in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of this compound in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of this compound.

Q6: Are there established methods for the extraction and quantification of this compound?

A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of this compound from plant material. These methods primarily involve various chromatographic techniques such as:

- High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of this compound in various plant extracts.

- Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of this compound.

- Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of this compound and other high-polarity compounds from plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.